![molecular formula C3F6OS3 B14625252 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one CAS No. 55882-03-6](/img/structure/B14625252.png)
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trisulfanyl groups makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one typically involves the introduction of trifluoromethyl and trisulfanyl groups into an ethanone backbone. One common method involves the reaction of trifluoroacetophenone with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The trifluoromethyl and trisulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl and trisulfanyl groups can form strong interactions with active sites, influencing the activity and function of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl groups but lacking the trisulfanyl group.
2,2,2-Trifluoro-1-phenylethanone: Another similar compound with a phenyl group instead of the trisulfanyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A compound with trifluoromethyl groups and a sulfonate group.
Uniqueness
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is unique due to the presence of both trifluoromethyl and trisulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
55882-03-6 |
|---|---|
Formule moléculaire |
C3F6OS3 |
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
S-(trifluoromethyldisulfanyl) 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C3F6OS3/c4-2(5,6)1(10)11-13-12-3(7,8)9 |
Clé InChI |
AMDPGTHVVVFAJK-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)SSSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


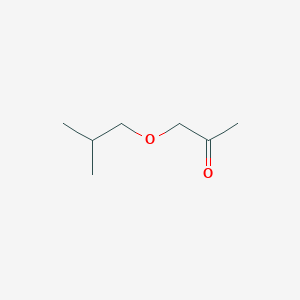

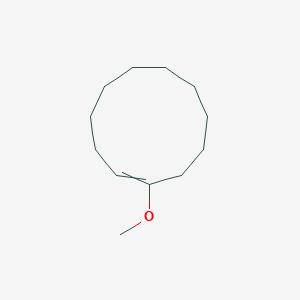
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
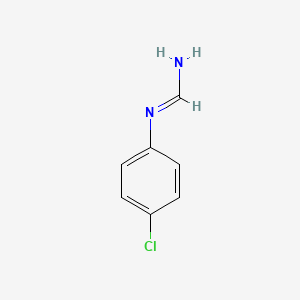
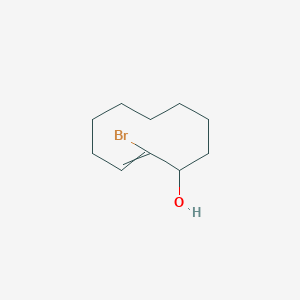
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
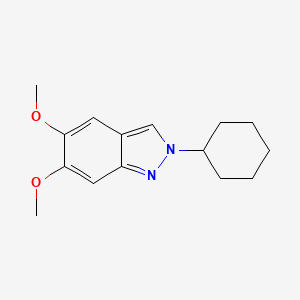
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
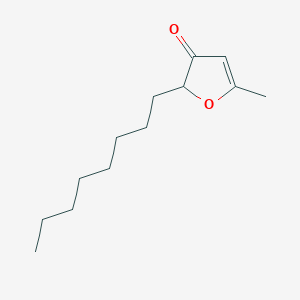
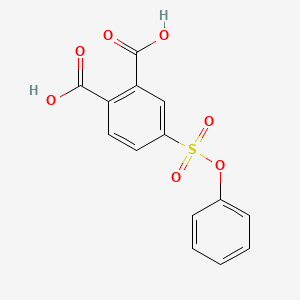
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
